molecular formula C9H7F3O2 B12282588 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

Cat. No.: B12282588
M. Wt: 204.15 g/mol
InChI Key: HIAKETUZNHMVSX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

    2,2-Difluoro-2-(4-methylphenyl)acetic acid: Similar structure but lacks the additional fluorine atom on the phenyl ring.

    2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Contains a pyridine ring instead of a phenyl ring.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a carboxylic acid group.

Uniqueness: 2,2-Difluoro-2-(4-fluoro-3-methylphenyl)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

HIAKETUZNHMVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)(F)F)F

Origin of Product

United States

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